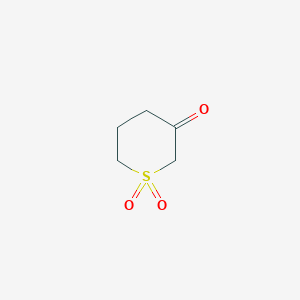
4-Fluoro-3-propylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-propylbenzoic acid is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 g/mol . It is an important compound with various applications in scientific research and industry.
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-propylbenzoic acid is 1S/C10H11FO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Fluoro-3-propylbenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Nematic Phases in Liquid Crystals : A study by Sasaki et al. (1984) explored the synthesis of 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates, showing monotropic nematic phases. These compounds, including variants with a propyl group, were examined for their transition temperatures, melting enthalpies, birefringence, bulk viscosity, and dielectric anisotropies, contributing to the understanding of liquid crystal behaviors (Sasaki, Takeuchi, Sat, & Takatsu, 1984).
Solid-Phase Synthesis Techniques : Research by Stephensen & Zaragoza (1999) investigated the solid-phase synthesis of various compounds using 4-fluoro-3-nitrobenzoic acid. This work is significant in the synthesis of 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, showcasing the versatility of fluorinated benzoic acid derivatives in chemical synthesis (Stephensen & Zaragoza, 1999).
Organic Electronics : Tan et al. (2016) demonstrated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-fluorobenzoic acid, significantly enhancing conductivity. This research is crucial for the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Biodegradation Studies : A study by Boersma et al. (2004) focused on the biodegradation of 3-fluorobenzoate by Sphingomonas sp., identifying toxic intermediates and elucidating the biodegradation pathway. This research provides insights into the environmental impact and degradation processes of fluorinated aromatic compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Pharmacological and Biological Activities
Antibacterial Agents Synthesis : Holla, Bhat, & Shetty (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones, incorporating 4-fluorobenzoic acid. These compounds demonstrated promising antibacterial activity, highlighting the potential of fluorinated compounds in developing new antibiotics (Holla, Bhat, & Shetty, 2003).
Cholinesterase Inhibitors for Alzheimer's Treatment : Szymański et al. (2012) synthesized derivatives of 4-fluorobenzoic acid to study their inhibitory effects on cholinesterases. These compounds showed potential for the treatment of neurodegenerative diseases like Alzheimer's (Szymański, Markowicz, Bajda, Malawska, & Mikiciuk-Olasik, 2012).
Antitumor Activities : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles, including derivatives of 4-fluorobenzoic acid, demonstrating potent cytotoxicity against breast cancer cell lines. This indicates the potential use of fluorinated compounds in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided, and it should be used only in well-ventilated areas .
Propiedades
IUPAC Name |
4-fluoro-3-propylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCZLDQVNFBMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471656 |
Source


|
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-propylbenzoic acid | |
CAS RN |
445018-80-4 |
Source


|
| Record name | 4-Fluoro-3-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)






![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
